![molecular formula C21H25N3O3S B11044372 1-(4-Methoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11044372.png)
1-(4-Methoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(4-METHOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thienyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-METHOXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL 4-MORPHOLINECARBODITHIOATE
- 2-[5-(4-METHOXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(4-NITROPHENYL)-1,3-THIAZOLE
Uniqueness
1-(4-METHOXYPHENYL)-3-{4-[2-(2-THIENYL)ETHYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H25N3O3S/c1-27-17-6-4-16(5-7-17)24-20(25)15-19(21(24)26)23-12-10-22(11-13-23)9-8-18-3-2-14-28-18/h2-7,14,19H,8-13,15H2,1H3 |
InChI Key |
UQWLWSIRDFYHEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=CS4 |
Origin of Product |
United States |
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